BenchChemオンラインストアへようこそ!

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide

Physicochemical profiling Drug-likeness Benzotriazinone SAR

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide (CAS 440331-90-8) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4-one class of heterocyclic compounds. Its molecular formula is C₁₅H₁₈N₄O₂ with a molecular weight of 286.33 g/mol.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 440331-90-8
Cat. No. B2412894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide
CAS440331-90-8
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C15H18N4O2/c20-14(16-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)17-18-19/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20)
InChIKeyJYARZTCVQMWJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide (CAS 440331-90-8): Structural Identity and Physicochemical Baseline for Procurement Specification


N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide (CAS 440331-90-8) is a synthetic small molecule belonging to the 1,2,3-benzotriazin-4-one class of heterocyclic compounds. Its molecular formula is C₁₅H₁₈N₄O₂ with a molecular weight of 286.33 g/mol [1]. The compound features a benzotriazinone core linked via an acetamide spacer to a cyclohexyl amine terminus. Computed physicochemical properties include XLogP3 = 2, topological polar surface area (TPSA) = 74.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. An experimental solubility value of 24.5 µg/mL at pH 7.4 has been reported [1]. The compound is registered in PubChem (CID 1431365) and has been subjected to broad biological screening with 584 bioassay results deposited, though specific target annotations remain limited in the public domain [1]. The 1,2,3-benzotriazinone scaffold is recognized in medicinal chemistry literature as a privileged structure with demonstrated activity across kinase inhibition, GPR139 modulation, and anticancer programs [2].

Why N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide Cannot Be Interchanged with Other Benzotriazinone Acetamide Analogs


Within the 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide chemotype, the N-terminal substituent is the primary driver of differential physicochemical and biological properties. Replacing the cyclohexyl group with a smaller alkyl (e.g., isopropyl), branched alkyl (e.g., sec-butyl), or aromatic (e.g., 4-chlorophenethyl, (S)-1-(4-ethoxyphenyl)ethyl) substituent alters XLogP, aqueous solubility, TPSA, and conformational flexibility in ways that predictably shift membrane permeability, metabolic stability, and target engagement profiles [1][2]. The cyclohexyl group occupies a distinct steric and lipophilic space — bulkier than isopropyl yet more flexible and less aromatic than substituted phenyl rings — which can translate into differential kinase selectivity and CYP inhibition patterns, as documented for benzotriazine-based kinase inhibitor series [3]. The compound's presence in 584 deposited bioassays indicates it has been widely profiled across target panels, providing a breadth of selectivity data that narrower-focus analogs may lack [1]. Generic substitution without comparative data therefore risks unknowingly altering the biological fingerprint in ways that compromise experimental reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide (CAS 440331-90-8)


Physicochemical Differentiation: Cyclohexyl vs. Aromatic N-Substituents in Benzotriazinone Acetamides

The cyclohexyl substituent on N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide confers a distinct physicochemical profile compared to aromatic-substituted analogs. The target compound has XLogP3 = 2, TPSA = 74.1 Ų, and experimental solubility of 24.5 µg/mL at pH 7.4 [1]. By comparison, the (S)-1-(4-ethoxyphenyl)ethyl analog (US9556130, test 11) has XLogP3 = 3.1 and a higher molecular weight of 352.4 g/mol [2]. The N-(4-chlorophenethyl) analog has a molecular weight of 342.78 g/mol, representing an increase of approximately 56.5 g/mol over the cyclohexyl compound [3]. The lower lipophilicity and smaller molecular volume of the cyclohexyl derivative predict superior aqueous solubility and potentially distinct membrane permeation kinetics relative to aromatic congeners.

Physicochemical profiling Drug-likeness Benzotriazinone SAR

Broad Biological Screening Coverage: 584 BioAssay Results Deposited for the Cyclohexyl Analog

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide has been subjected to extensive biological screening, with 584 bioassay results deposited in PubChem [1]. Reported potency values include 5.62 µM, 10.42 µM, and 18.49 µM across multiple assay formats [1]. In contrast, many closely related benzotriazinone acetamide analogs (e.g., N-isopropyl, N-(sec-butyl), N-(4-chlorophenethyl) derivatives) lack comparable publicly available multi-target screening data, with biological annotation limited to single-target or single-cell-line studies [2][3]. The breadth of screening data for the cyclohexyl analog provides a uniquely characterized selectivity baseline within this chemotype.

Target profiling Selectivity screening Bioassay panel

Cyclohexyl-Specific Steric and Conformational Differentiation from Linear and Branched Alkyl Analogs

The cyclohexyl ring in N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide occupies a chair conformation with a steric volume distinct from both smaller alkyl (isopropyl, sec-butyl) and planar aromatic substituents. The compound has three rotatable bonds versus six for the (S)-1-(4-ethoxyphenyl)ethyl analog [1][2], indicating greater conformational restriction of the cyclohexyl group compared to freely rotating aromatic ethyl linkers. In benzotriazine-based Src kinase inhibitor SAR, the steric bulk and shape of the N-substituent have been shown via CoMFA/CoMSIA modeling to be key determinants of kinase binding affinity and selectivity [3]. The cyclohexyl group provides intermediate steric demand — larger than isopropyl (which may underfill hydrophobic pockets) yet smaller and more saturated than substituted phenyl rings (which may introduce π-stacking interactions that alter selectivity).

Conformational analysis Steric bulk Kinase selectivity

Application Scenarios for N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide (CAS 440331-90-8) Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening as a Benzotriazinone Scaffold Reference Compound

Given its extensive 584-assay bioactivity profile deposited in PubChem, N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide is well-suited as a reference standard for benzotriazinone-based kinase inhibitor screening campaigns. The cyclohexyl substituent provides intermediate steric bulk and moderate lipophilicity (XLogP3 = 2), making it a useful comparator for establishing baseline SAR when exploring N-substituent effects on kinase selectivity [1]. The compound's broad screening data can serve as a selectivity fingerprint against which novel benzotriazinone analogs are benchmarked [1].

Physicochemical Property Optimization in Early-Stage Medicinal Chemistry

The cyclohexyl analog occupies a favorable position in drug-like chemical space with MW = 286.33 g/mol, TPSA = 74.1 Ų, and experimental solubility of 24.5 µg/mL at pH 7.4 [1]. These properties position it between the more lipophilic aromatic-substituted analogs (MW > 340, XLogP3 > 3) and smaller alkyl analogs (MW < 260) that may lack sufficient hydrophobic contacts. The compound can serve as a balanced starting point for multiparameter optimization where simultaneous improvement of solubility, permeability, and target potency is required [1].

Chemical Biology Tool Compound for Cellular Pathway Deconvolution

The compound's membership in the 1,2,3-benzotriazin-4-one class — a scaffold with documented activity against Src family kinases, VEGFR2, BCR-ABL, and GPR139 — combined with its broad bioactivity profiling, makes it a candidate for chemical biology studies where polypharmacology data are valuable for pathway deconvolution [2]. The cyclohexyl group's conformational rigidity (3 rotatable bonds, chair conformation) may confer differential binding kinetics compared to more flexible analogs, an attribute relevant to cellular target engagement studies [1].

Quote Request

Request a Quote for N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.